molecular formula C11H10ClN3O B8773244 3-(4-Chlorophenyl)-4-cyclopropyl-1H-1,2,4-triazol-5(4H)-one

3-(4-Chlorophenyl)-4-cyclopropyl-1H-1,2,4-triazol-5(4H)-one

Cat. No. B8773244
M. Wt: 235.67 g/mol
InChI Key: QEPOADAVTOICKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorophenyl)-4-cyclopropyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C11H10ClN3O and its molecular weight is 235.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H10ClN3O

Molecular Weight

235.67 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-cyclopropyl-1H-1,2,4-triazol-5-one

InChI

InChI=1S/C11H10ClN3O/c12-8-3-1-7(2-4-8)10-13-14-11(16)15(10)9-5-6-9/h1-4,9H,5-6H2,(H,14,16)

InChI Key

QEPOADAVTOICKN-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C(=NNC2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

14.65 g (57.7 mmol) of 2-(4-chlorobenzoyl)-N-cyclopropylhydrazinecarboxamide from Example 2A are heated under reflux overnight in 60 ml 2 N aqueous sodium hydroxide. After cooling, the mixture is acidified to pH 1 with 2 N hydrochloric acid and extracted with ethyl acetate. The organic phase is dried over sodium sulphate, filtered and concentrated. The residue is stirred with dichloromethane, and the resulting precipitate filtered off, then washed with dichloromethane and dried in vacuo. 10.9 g (69% of theory) of the target compound are thus obtained.
Quantity
14.65 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
60 mL
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solvent
Reaction Step Three

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